m-PEG3-CH2CH2COOH

Descripción

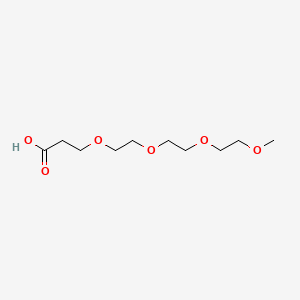

Structure

3D Structure

Propiedades

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCJTXKSDDFJRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of m-PEG3-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG3-CH2CH2COOH, with the IUPAC name 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid, is a discrete polyethylene glycol (PEG) derivative that plays a pivotal role in modern drug development. Its heterobifunctional nature, featuring a terminal methoxy group and a carboxylic acid, combined with a hydrophilic three-unit PEG spacer, makes it an invaluable tool in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG linker enhances the solubility and pharmacokinetic properties of the conjugated molecules.[1] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a practical example of its application in the synthesis of a PROTAC, complete with a visual workflow.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are crucial for its application in bioconjugation and drug delivery, influencing its reactivity, solubility, and overall performance in biological systems.

| Property | Value | Source |

| IUPAC Name | 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid | [2][3] |

| Synonyms | m-PEG3-acid, m-PEG2-CH2CH2COOH, MeO-PEG3-COOH | [2] |

| CAS Number | 209542-49-4 | [2][4] |

| Molecular Formula | C8H16O5 | [2][4] |

| Molecular Weight | 192.21 g/mol | [2] |

| Appearance | Colorless to pale-yellow liquid or semi-solid | [3] |

| Predicted pKa | 4.28 ± 0.10 |

Solubility Profile

The solubility of this compound is a key attribute, largely dictated by its hydrophilic PEG chain. This property is often conferred to the larger biomolecules to which it is conjugated, mitigating aggregation and improving bioavailability.

| Solvent | Qualitative Solubility | Rationale |

| Water | Soluble | The hydrophilic PEG chain enhances solubility in aqueous media.[1] |

| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be soluble due to its aqueous nature. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | A common organic solvent. |

| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent. |

| Ethanol | Soluble | PEGs are generally soluble in alcohols. |

| Diethyl Ether | Slightly Soluble / Insoluble | PEGs have limited solubility in ether.[1] |

| Hexanes | Insoluble | As a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker.[1] |

Quantitative solubility data for this compound is not extensively published. For specific applications, experimental determination is recommended.

Reactivity and Stability

The reactivity of this compound is centered around its terminal carboxylic acid group. This functional group can be activated to readily react with primary amines to form stable amide bonds, a cornerstone of its utility in bioconjugation.

The stability of PEG compounds can be influenced by factors such as pH and temperature. The ester linkages that can be formed with the carboxylic acid are susceptible to hydrolysis, particularly under acidic or basic conditions.[5]

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol)

-

Sealed containers (e.g., scintillation vials)

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and 0.22 µm syringe filters

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[6]

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[6]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[6]

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[6]

-

Quantification: Analyze the clear filtrate using a validated analytical method to determine the concentration of this compound.[6]

References

- 1. Twisted Amides: Synthesis and Structure of 1,6-Dipivaloyl-3,4,7,8- tetramethyl-2,5-dithioglycoluril [ouci.dntb.gov.ua]

- 2. 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | C8H16O5 | CID 18357715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | 209542-49-4 [sigmaaldrich.com]

- 4. Synthonix, Inc > 209542-49-4 | 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid [synthonix.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Technical Guide: m-PEG3-CH2CH2COOH for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of m-PEG3-CH2CH2COOH, a versatile linker used in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Structure

This compound, with the IUPAC name 3-[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]propanoic acid, is a hydrophilic, short-chain polyethylene glycol (PEG) derivative. The methoxy-capped triethylene glycol spacer enhances aqueous solubility and provides a defined length, which is crucial for optimizing the performance of bioconjugates. The terminal carboxylic acid serves as a reactive handle for covalent attachment to amine-containing molecules.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 236.26 g/mol | [1][2] |

| Chemical Formula | C10H20O6 | [2] |

| CAS Number | 67319-28-2 | [1][2] |

| Appearance | Colorless to light yellow liquid or semi-solid | |

| Purity | Typically ≥95% | [2] |

| SMILES | COCCOCCOCCC(=O)O | [2] |

Experimental Protocol: Amide Bond Formation via EDC/NHS Chemistry

The following protocol details a general yet robust method for conjugating this compound to a primary amine-containing molecule, such as a monoclonal antibody or a synthetic ligand, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process enhances coupling efficiency and control over the reaction.

Materials:

-

This compound

-

Amine-containing molecule (e.g., antibody, ligand)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Reagent: Hydroxylamine or Tris buffer

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the linker

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use.

-

-

Activation of this compound:

-

In a reaction vessel, dissolve this compound in Activation Buffer.

-

Add a 2- to 5-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS or Sulfo-NHS to the linker solution.

-

Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately following activation, add the activated linker solution to the amine-containing molecule, which has been prepared in the Coupling Buffer. A 10- to 20-fold molar excess of the activated linker over the amine is a common starting point for optimization.

-

The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7.2-7.5.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

To terminate the reaction and hydrolyze any unreacted NHS esters, add a quenching reagent such as hydroxylamine to a final concentration of 10-50 mM or Tris buffer.

-

-

Purification:

-

Remove unreacted linker and byproducts from the final conjugate using a desalting column or other appropriate chromatographic techniques such as size-exclusion chromatography.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the conjugation of this compound to an amine-containing molecule.

Signaling Pathway Context: PROTAC Mechanism of Action

This compound is frequently employed as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The diagram below illustrates this pathway.

References

An In-depth Technical Guide to the Synthesis of m-PEG3-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and robust two-step synthesis protocol for m-PEG3-CH2CH2COOH (11-methoxy-3,6,9-trioxaundecan-1-oic acid), a valuable bifunctional linker commonly employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Introduction

This compound is a hydrophilic linker that consists of a monomethylated triethylene glycol (m-PEG3) unit and a terminal propionic acid functional group. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate, while the carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, such as antibodies or other bioactive compounds, through the formation of a stable amide bond.

Overall Synthesis Scheme

The synthesis of this compound can be efficiently achieved in two key steps starting from the commercially available m-PEG3-OH (triethylene glycol monomethyl ether). The overall transformation is depicted below:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the two main experimental stages of the synthesis.

Step 1: Synthesis of 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanenitrile (m-PEG3-O-CH2CH2CN)

This step involves the base-catalyzed Michael addition of m-PEG3-OH to acrylonitrile. This reaction, known as cyanoethylation, efficiently adds a cyanoethyl group to the terminal hydroxyl of the PEG chain.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| m-PEG3-OH | C7H16O4 | 164.20 | 112-35-6 |

| Acrylonitrile | C3H3N | 53.06 | 107-13-1 |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 |

| Deionized Water | H2O | 18.02 | 7732-18-5 |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 |

Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-PEG3-OH (1.0 eq) in a minimal amount of deionized water.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of sodium hydroxide (e.g., 0.05 - 0.1 eq).

-

Addition of Acrylonitrile: Cool the reaction mixture in an ice bath. Slowly add acrylonitrile (1.2 - 1.5 eq) dropwise to the reaction mixture. Caution: Acrylonitrile is toxic and volatile; this step must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the m-PEG3-OH starting material.

-

Work-up: Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude m-PEG3-O-CH2CH2CN as an oil.

Caption: Experimental workflow for the cyanoethylation of m-PEG3-OH.

Step 2: Synthesis of this compound

The second step is the hydrolysis of the nitrile group of the intermediate to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the ether linkages of the PEG chain.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| m-PEG3-O-CH2CH2CN | C10H19NO4 | 217.26 | N/A |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

| Deionized Water | H2O | 18.02 | 7732-18-5 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 |

Experimental Procedure

-

Reaction Setup: In a round-bottom flask, dissolve the crude m-PEG3-O-CH2CH2CN from Step 1 in a 10-20% aqueous solution of sodium hydroxide.

-

Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction can be monitored by the evolution of ammonia gas (use a wet pH paper to test) or by IR spectroscopy (disappearance of the nitrile peak around 2250 cm⁻¹).

-

Work-up: After the reaction is complete, cool the mixture to room temperature in an ice bath.

-

Acidification: Carefully acidify the reaction mixture to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. Caution: This is an exothermic process.

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the final product, this compound, typically as a viscous oil.

-

Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Caption: Experimental workflow for the hydrolysis of the cyanoethylated intermediate.

Characterization Data

The successful synthesis of this compound should be confirmed by standard analytical techniques. The expected data is summarized below.

| Analysis Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the methoxy group (~3.3 ppm), the PEG backbone protons (multiplets between 3.5-3.7 ppm), the methylene group adjacent to the ether oxygen (~3.7 ppm), and the methylene group adjacent to the carboxylic acid (~2.6 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Peaks for the methoxy carbon, the PEG backbone carbons, the methylene carbons of the propionate group, and the carbonyl carbon of the carboxylic acid (~175 ppm). |

| Mass Spectrometry (MS) | The calculated mass of the product (C10H20O6) is 236.26 g/mol . The observed mass in the mass spectrum should correspond to [M+H]⁺ or [M+Na]⁺. |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹). The C-O-C ether stretch will be prominent around 1100 cm⁻¹. |

Conclusion

This guide outlines a reliable and scalable two-step synthesis for this compound. The described protocol utilizes readily available starting materials and standard organic chemistry techniques, making it a practical approach for academic and industrial research laboratories. The final product is a key building block for the construction of advanced bioconjugates, enabling further innovation in drug delivery and targeted therapeutics.

Navigating the Solution: A Technical Guide to the Solubility of m-PEG3-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of m-PEG3-CH2CH2COOH (methoxy-PEG3-propionic acid), a bifunctional molecule widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility in both aqueous and organic solvents is paramount for its effective application in synthesis, purification, and formulation.

Core Principles of this compound Solubility

The solubility of this compound is governed by its amphiphilic nature. The molecule possesses a hydrophilic polyethylene glycol (PEG) chain and a terminal carboxylic acid group, which contribute to its aqueous solubility, particularly at neutral to basic pH. The ethylene glycol units readily form hydrogen bonds with water molecules. Conversely, the overall molecular structure allows for solubility in a range of organic solvents. The terminal carboxylic acid group's protonation state significantly influences solubility in aqueous media; deprotonation at higher pH increases polarity and, consequently, water solubility.[1]

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively published. However, based on the general properties of short-chain PEG derivatives and related compounds, the following table summarizes the expected solubility profile. It is important to note that these are qualitative and estimated values, and empirical determination is recommended for specific applications.

| Solvent Category | Solvent | Expected Solubility | Notes |

| Aqueous | Water | Soluble | The hydrophilic PEG chain imparts good water solubility.[2] Solubility is pH-dependent; higher solubility is expected at neutral to alkaline pH where the carboxylic acid is deprotonated.[1] |

| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be readily soluble, particularly at physiological pH. | |

| Organic | Dimethyl Sulfoxide (DMSO) | Highly Soluble (Expected to be ≥ 50 mg/mL) | A common solvent for PEG derivatives. A similar compound, m-PEG3-SH, has an expected solubility of ≥ 50 mg/mL.[3] |

| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for PEG compounds.[3] | |

| Dichloromethane (DCM) | Soluble | The organic character of the molecule allows for solubility.[3] | |

| Chloroform | Soluble | PEGs are generally soluble in chloroform.[4] | |

| Methanol | Soluble | PEGs are generally soluble in alcohols.[3] | |

| Ethanol | Soluble | PEGs are generally soluble in alcohols.[3] | |

| Toluene | Less Soluble | Heating may be required to improve solubility.[4] | |

| Diethyl Ether | Insoluble | PEGs typically exhibit poor solubility in diethyl ether.[4][5] |

Experimental Protocol: Determination of Saturation Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data for this compound in a specific solvent, the following shake-flask method is a widely accepted and recommended protocol.[3]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, PBS, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be more than what is expected to dissolve.

-

Accurately add a known volume of the solvent of interest to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.

-

For aqueous solutions or to ensure complete removal of undissolved material, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring that no solid particles are transferred.

-

Accurately dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value represents the saturation solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

Navigating the Chemical Landscape of m-PEG3-CH2CH2COOH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of m-PEG3-CH2CH2COOH, a heterobifunctional PEG linker critical in the development of advanced therapeutics. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, supplier information, and its pivotal role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Specifications

The nomenclature surrounding short-chain PEG acids can lead to ambiguity. It is crucial to distinguish between two closely related compounds often associated with "PEG3 acid":

-

This compound (2,5,8,11-tetraoxatetradecan-14-oic acid) is identified by CAS number 67319-28-2 .[1][2][3][4]

-

3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid is identified by CAS number 209542-49-4 .[5][6][7][8][9][10][11][12][13]

This guide will focus on This compound (CAS 67319-28-2) , while also providing comparative data for the closely related C8 compound for clarity.

Table 1: Physicochemical Properties

| Property | This compound | 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid |

| CAS Number | 67319-28-2[1][2][3][4] | 209542-49-4[5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C10H20O6[1][2][3] | C8H16O5[5][6][10] |

| Molecular Weight | 236.26 g/mol [2][3][14][15] | 192.21 g/mol [5][7][8][10] |

| IUPAC Name | 2,5,8,11-tetraoxatetradecan-14-oic acid[1][4] | 3-[2-(2-methoxyethoxy)ethoxy]propanoic acid[5][7][8] |

| Appearance | Liquid or Colorless Liquid[1][3][4][14][15] | Colorless to Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid or Liquid[5][8] |

| Purity | Typically ≥95%[1][3][4] | Typically ≥97%[5][8][10] |

| Storage | Sealed in dry, 2-8°C or -18°C for long term[1][2][3][4][15] | Refrigerator (2-8°C)[5][8][11][12] |

Supplier Information

A variety of chemical suppliers offer this compound and its related compounds. Researchers are advised to request certificates of analysis to ensure the quality and identity of the purchased material.

Table 2: Prominent Suppliers

| Supplier | Product Name(s) | CAS Number(s) Offered |

| Sigma-Aldrich | This compound; 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | 67319-28-2, 209542-49-4[1][4][5][8] |

| MedChemExpress | This compound | 67319-28-2[2] |

| APExBIO | This compound | 67319-28-2[14] |

| PurePEG | mPEG3-OCH2CH2COOH | 67319-28-2[9][15] |

| BLDpharm | 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | 209542-49-4[6][12] |

| Synthonix | 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | 209542-49-4[10] |

Role in Advanced Therapeutics

This compound is a non-cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[2] The polyethylene glycol (PEG) component enhances the hydrophilicity of the molecule, which can improve solubility, reduce aggregation, and prolong circulation half-life of the resulting conjugate.[16][17][18]

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The carboxylic acid terminus of this compound allows for covalent linkage to primary amines, such as those on lysine residues of the antibody, typically through amide bond formation.[5]

Application in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the degradation of the POI. The linker in a PROTAC is a critical determinant of the efficacy of the resulting molecule.[19] PEG linkers are frequently used in PROTAC design, with some statistics indicating their use in approximately 54% of reported PROTACs.[20] The flexibility and length of the PEG chain are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[20]

Experimental Protocols

The following is a generalized protocol for the conjugation of a carboxyl-terminated PEG linker to an antibody, a key step in the synthesis of an ADC.

Protocol: Antibody-Linker Conjugation

1. Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns

2. Procedure:

-

Linker Activation:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add the desired molar excess of the linker solution to a reaction tube.

-

To the linker solution, add a molar excess of EDC and Sulfo-NHS.

-

Incubate the activation reaction for 15-30 minutes at room temperature.[5]

-

-

Conjugation to Antibody:

-

Immediately add the activated linker solution to the antibody solution in Reaction Buffer. The reaction with primary amines is most efficient at a pH of 7-8.[5]

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C.

-

Quench the reaction by adding the Quenching Solution.

-

-

Purification:

-

Remove excess, unreacted linker and other small molecules using a desalting column equilibrated with a suitable storage buffer.

-

3. Characterization:

-

The drug-to-antibody ratio (DAR) can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

-

The presence of aggregates can be assessed by size exclusion chromatography (SEC).[21]

Conclusion

This compound is a versatile and valuable tool in the design and synthesis of next-generation therapeutics. Its properties contribute to improved physicochemical characteristics of complex biomolecules. A clear understanding of its chemical identity and appropriate handling are paramount for its successful application in research and development. Researchers are encouraged to consult detailed technical data sheets from their chosen supplier for specific handling and safety information.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 67319-28-2 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 8. 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid | 209542-49-4 [sigmaaldrich.com]

- 9. purepeg.com [purepeg.com]

- 10. Synthonix, Inc > 209542-49-4 | 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid [synthonix.com]

- 11. 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid, CasNo.209542-49-4 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 12. 209542-49-4|3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid|BLD Pharm [bldpharm.com]

- 13. 3-(2-(2-Methoxyethoxy)ethoxy)propanoic acid-景明化工股份有限公司 [echochemical.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 16. mdpi.com [mdpi.com]

- 17. labinsights.nl [labinsights.nl]

- 18. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Fundamental Principles of PEGylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale Behind PEGylation

In the landscape of biopharmaceutical development, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains to a molecule—stands as a transformative technology for enhancing the therapeutic efficacy of proteins, peptides, and other biomolecules.[1][2] Unmodified biologics often face significant hurdles in clinical applications, including rapid clearance by the kidneys, degradation by proteolytic enzymes, and the potential to elicit an immune response.[2] PEGylation directly addresses these challenges by creating a hydrophilic, protective shield around the therapeutic molecule.[2][3]

This modification increases the molecule's hydrodynamic size, which significantly prolongs its circulation time by reducing the rate of glomerular filtration.[3][4] Furthermore, the flexible PEG chains sterically hinder the approach of proteolytic enzymes and antibodies, thereby increasing the drug's stability and reducing its immunogenicity and antigenicity.[2][5] This "stealth" effect allows for less frequent dosing, which can improve patient compliance and overall quality of life.[1] PEGylation can also dramatically improve the solubility of hydrophobic drugs, aiding in their formulation and administration.[3] This guide provides a comprehensive technical overview of the core principles, chemistries, and analytical methodologies that underpin effective PEGylation.

Core Principles and Chemistry of PEGylation

The foundation of PEGylation lies in the covalent linkage of a reactive, functionalized PEG derivative to a specific functional group on the surface of a biomolecule.[3] The choice of PEG architecture, molecular weight, and reactive chemistry is critical and must be tailored to the specific therapeutic agent and desired clinical outcome.[1]

2.1 PEG Architectures and Molecular Weight PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene oxide units.[3][6] It is available in various architectures and sizes:

-

Linear PEGs: The most common form, consisting of a single, straight polymer chain.

-

Branched PEGs: Feature multiple PEG chains extending from a central core, offering a greater hydrodynamic volume for a given molecular weight compared to linear PEGs.

-

Molecular Weight (MW): PEGs used in bioconjugation typically range from 5 kDa to 40 kDa or more. The choice of MW is a critical parameter; larger PEGs generally lead to longer circulating half-lives but may also cause a greater loss of biological activity due to steric hindrance at the target binding site.[7][8]

2.2 PEGylation Chemistries: From Random to Site-Specific

The method of attaching PEG to a biomolecule has evolved significantly, moving from random, non-specific approaches to highly controlled, site-specific strategies.

First-Generation (Random) PEGylation: This initial approach involves reacting activated PEGs with the most accessible functional groups on a protein's surface, primarily the primary amines of lysine residues and the N-terminus.[2] While straightforward, this method yields a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to batch-to-batch variability and a significant loss of biological activity if PEGylation occurs near the protein's active site.[9]

Second-Generation (Site-Specific) PEGylation: To overcome the limitations of random PEGylation, site-specific methods have been developed to produce homogeneous, well-defined bioconjugates.[6][10] These strategies target specific, unique functional groups on the protein, ensuring that every molecule is modified in the same way. This approach preserves the biological activity of the therapeutic and improves reproducibility.[9]

Common target sites and the corresponding activated PEGs include:

-

Thiols (-SH) of Cysteine Residues: The sulfhydryl group of cysteine is a popular target due to its relatively low abundance in proteins.[11] PEGs functionalized with maleimide, vinyl sulfone, or iodoacetamide groups react specifically with free thiols.[12] If a protein lacks a free cysteine, one can be introduced at a desired location via site-directed mutagenesis.[11]

-

N-terminal α-Amine Group: The N-terminal amine has a lower pKa than the ε-amines of lysine residues. Under controlled, slightly acidic pH conditions (pH 6.0-7.0), PEGs functionalized with an aldehyde group can selectively react with the N-terminus via reductive amination.[3]

-

Carboxylic Acids (-COOH) of Aspartic and Glutamic Acids: These residues can be targeted for PEGylation, although this chemistry is less common than amine or thiol targeting.[1]

Quantitative Data on PEGylation Outcomes

The effects of PEGylation are quantifiable and highly dependent on the chosen PEG and conjugation strategy. The following tables summarize key data to guide the design of PEGylated bioconjugates.

Table 1: Impact of PEG Molecular Weight on Pharmacokinetics This table illustrates the general relationship between the molecular weight of the attached PEG chain and the resulting improvements in the pharmacokinetic (PK) profile of a therapeutic protein. As molecular weight increases, renal clearance decreases, leading to a longer serum half-life.

| Parameter | Unmodified Protein | 5 kDa PEG | 10 kDa PEG | 20 kDa PEG | 40 kDa Branched PEG |

| Serum Half-life (t½) | Minutes to hours | Several hours | ~1 day | Several days | >1 week |

| Renal Clearance | High | Moderate | Low | Very Low | Negligible |

| Hydrodynamic Radius | Baseline | ~2-3x Increase | ~4-5x Increase | ~7-10x Increase | >15x Increase |

| Potential Impact on Activity | 100% | 80-95% | 60-85% | 40-70% | 20-60% |

| Note: Values are illustrative and can vary significantly based on the specific protein, PEG architecture, and conjugation site.[3][][14] |

Table 2: Comparison of Common PEGylation Chemistries This table compares the most common strategies for covalently attaching PEG to proteins, highlighting their target sites, specificity, and typical reaction conditions.

| PEGylation Chemistry | Activated PEG | Target Residue | Specificity | Typical pH | Linkage Formed |

| Amine PEGylation | mPEG-NHS Ester | Lysine, N-terminus | Low (Random) | 7.5 - 9.0 | Amide |

| Thiol PEGylation | mPEG-Maleimide | Cysteine | High (Site-Specific) | 6.5 - 7.5 | Thioether |

| Thiol PEGylation | mPEG-Vinyl Sulfone | Cysteine | High (Site-Specific) | 7.5 - 8.5 | Thioether |

| Reductive Amination | mPEG-Aldehyde | N-terminus | High (Site-Specific) | 6.0 - 7.0 | Secondary Amine |

| Data compiled from multiple sources.[1][3][12] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for common site-specific PEGylation reactions.

4.1 Protocol 1: Cysteine-Specific PEGylation with mPEG-Maleimide

Principle: This method targets the unique sulfhydryl group of a free cysteine residue. The maleimide group on the activated PEG reacts specifically with the thiol to form a stable thioether bond.[11] This is one of the most common strategies for achieving site-specific modification.[9]

Materials:

-

Protein containing a single, accessible free cysteine.

-

mPEG-Maleimide (5- to 20-fold molar excess over protein).

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, containing 1-2 mM EDTA to prevent disulfide bond formation.

-

Quenching Reagent: A small molecule thiol like L-cysteine or β-mercaptoethanol.

-

Purification System: Size-Exclusion (SEC) or Ion-Exchange (IEX) chromatography column.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiol reagents (like DTT), it must be removed via dialysis or a desalting column prior to the reaction.

-

PEGylation Reaction: Add the mPEG-Maleimide to the protein solution. A 5- to 20-fold molar excess is typical.

-

Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.

-

Quenching: Once the reaction is complete, add a 2- to 5-fold molar excess of the quenching reagent (e.g., L-cysteine) over the initial amount of mPEG-Maleimide to consume any unreacted maleimide groups. Incubate for an additional 30-60 minutes.

-

Purification: Purify the PEGylated protein from unreacted PEG, protein, and quenching reagent using SEC or IEX chromatography.[12][]

4.2 Protocol 2: N-terminal PEGylation via Reductive Amination

Principle: This technique targets the N-terminal α-amine group by reacting it with an aldehyde-functionalized PEG under slightly acidic conditions.[3] This reaction forms an initial Schiff base, which is then reduced to a stable secondary amine by a mild reducing agent.[3][12]

Materials:

-

Protein to be PEGylated.

-

mPEG-Aldehyde (e.g., mPEG-propionaldehyde) (5- to 20-fold molar excess).

-

Reaction Buffer: Slightly acidic to neutral pH (e.g., 100 mM phosphate buffer, pH 6.0-7.0).

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

-

Purification System: SEC or IEX chromatography.

Procedure:

-

Reactant Preparation: Dissolve the protein and the mPEG-Aldehyde in the reaction buffer.

-

Initiation of Reaction: Add the reducing agent (sodium cyanoborohydride) to the protein/PEG mixture to a final concentration of approximately 20 mM.

-

Incubation: Incubate the reaction at 4°C for 12-24 hours with gentle mixing. The reaction is typically slower than maleimide chemistry.

-

Quenching: Terminate the reaction by adding the quenching buffer to consume any unreacted aldehyde groups.

-

Purification: Separate the mono-PEGylated protein from other reaction components using an appropriate chromatography method, such as IEX, which is effective at separating species based on changes in surface charge resulting from the modification.[12]

Purification and Characterization of PEGylated Bioconjugates

The heterogeneity of PEG itself and the potential for multiple reaction products make purification and characterization critical steps in the development of a PEGylated therapeutic.[16]

5.1 Purification Techniques The method of choice for purification depends on the properties of the protein and the differences between the desired product and the impurities.[]

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. It is highly effective at removing small molecules like unreacted PEG and byproducts but may struggle to resolve proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[17][18]

-

Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEG chains can shield the charges on the protein surface, altering its elution profile.[] IEX is often the best method for separating un-PEGylated protein from mono-PEGylated and multi-PEGylated species, as well as separating positional isomers.[12]

-

Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. While less common, it can be a useful supplementary technique to IEX.[]

-

Reversed-Phase Chromatography (RPC): Used primarily for analytical-scale separation of positional isomers and for identifying PEGylation sites.[]

5.2 Characterization Methods A suite of analytical techniques is required to fully characterize the final PEGylated product.

Table 3: Analytical Techniques for PEGylated Protein Characterization

| Technique | Information Provided | Advantages | Limitations |

| SDS-PAGE | Apparent molecular weight, purity | Simple, visual confirmation of PEGylation | Low resolution, provides apparent MW only |

| SEC-HPLC | Hydrodynamic size, aggregation, purity | Quantifies aggregates and different PEGylated species | Peak broadening due to PEG polydispersity[17] |

| IEX-HPLC | Surface charge, separation of isomers | Excellent for resolving positional isomers and different degrees of PEGylation[12] | Requires charge differences between species |

| MALDI-TOF MS | Average molecular weight, degree of PEGylation | Robust, accurate for average MW[16] | Can be difficult to resolve heterogeneous mixtures |

| ESI-MS / LC-MS | Precise molecular weight, identification of degradation products, PEGylation site analysis (peptide mapping)[16][19] | High resolution and accuracy, can be coupled with LC for complex mixture analysis[19][20] | Data analysis can be complex due to PEG polydispersity and charge state distribution[16] |

| Data compiled from multiple sources.[12][16][17][19][20] |

Visualization of Key Principles and Workflows

Caption: A typical experimental workflow for site-specific protein PEGylation.

Caption: Logical relationship between first and second-generation PEGylation strategies.

Caption: Signaling pathway illustrating how PEGylation improves pharmacokinetic properties.

Conclusion and Future Outlook

PEGylation is a clinically validated and powerful platform technology that has successfully transformed numerous biologics into more effective therapeutics.[21][22] The fundamental principles of increasing hydrodynamic size and providing a protective steric shield are the basis for the profound improvements seen in drug stability, solubility, and pharmacokinetics.[21][23] The evolution from random, first-generation methods to precise, site-specific second-generation strategies has enabled the development of homogeneous, highly active bioconjugates with consistent manufacturing profiles.[6][10]

Looking ahead, the field continues to innovate with the development of reversible PEGylation, novel polymer architectures, and strategies to mitigate the potential for anti-PEG antibodies, which can cause accelerated clearance of PEGylated drugs in some patients.[24] A thorough understanding of the core principles, chemistries, and analytical considerations outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to harness the full potential of PEGylation to create the next generation of advanced biotherapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PEGylation - Wikipedia [en.wikipedia.org]

- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creativepegworks.com [creativepegworks.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 11. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 14. benchchem.com [benchchem.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. benchchem.com [benchchem.com]

- 18. pharmiweb.com [pharmiweb.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dl.begellhouse.com [dl.begellhouse.com]

- 24. mdpi.com [mdpi.com]

The Architect's Blueprint: A Technical Guide to PROTACs and the Pivotal Role of PEG-Based Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional occupancy-based inhibition to a novel, event-driven mechanism of action: targeted protein degradation.[1][2] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules, offering the potential for potent and sustained pharmacological effects at sub-stoichiometric concentrations.[5][6] This approach opens up the possibility of targeting proteins that have historically been considered "undruggable," such as scaffolding proteins and transcription factors, which lack the well-defined active sites required for conventional inhibitors.[7][8]

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][9] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[10][11] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to lysine residues on the surface of the POI.[12] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to initiate another cycle of degradation.[5][12]

The Function of PEG-Based Linkers in PROTACs

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall success, profoundly influencing its biological activity, from ternary complex formation to pharmacokinetic properties.[1] Among the various linker types, polyethylene glycol (PEG)-based linkers have become a mainstay in PROTAC design due to their unique and advantageous physicochemical properties.[13][14]

Key Functions of PEG-Based Linkers:

-

Enhanced Solubility: PROTACs are often large molecules with molecular weights exceeding the conventional "rule of five," which can lead to poor aqueous solubility. The inherent hydrophilicity of the repeating ethylene glycol units in PEG linkers significantly improves the solubility of PROTACs, which is crucial for formulation, in vitro assays, and in vivo bioavailability.[7][11][13]

-

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers allows the PROTAC to adopt a more compact, "chameleon-like" conformation that can shield its polar surface area, thereby facilitating cell entry.[3][7]

-

Optimization of Ternary Complex Formation: The length and flexibility of the PEG linker are paramount for achieving a stable and productive ternary complex. A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively.[5] Conversely, an excessively long and flexible linker can lead to an entropic penalty upon binding, resulting in a non-productive complex where ubiquitination is inefficient.[3] Therefore, the linker length must be empirically optimized for each specific POI-E3 ligase pair to ensure the correct geometry for efficient ubiquitin transfer.[10][11]

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The length of the PEG linker has a direct and quantifiable impact on the degradation efficiency of a PROTAC, which is typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the critical nature of linker optimization.

| Table 1: Impact of PEG Linker Length on BTK-Targeting PROTAC Efficacy | ||

| PROTAC | Linker Composition | DC50 (nM) |

| PROTAC-BTK-1 | PEG3 | 50 |

| PROTAC-BTK-2 | PEG4 | 15 |

| PROTAC-BTK-3 | PEG5 | 25 |

| PROTAC-BTK-4 | PEG6 | 80 |

| Data is representative and compiled for illustrative purposes. |

| Table 2: Impact of PEG Linker Length on BRD4-Targeting PROTAC Efficacy | |||

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-BRD4-1 | PEG2 | 120 | 75 |

| PROTAC-BRD4-2 | PEG3 | 55 | 85 |

| PROTAC-BRD4-3 | PEG4 | 20 | 95 |

| PROTAC-BRD4-4 | PEG5 | 15 | >98 |

| PROTAC-BRD4-5 | PEG6 | 30 | 92 |

| Data is representative and compiled for illustrative purposes from studies on BRD4-targeting PROTACs.[13] |

Detailed Experimental Protocols

The development and characterization of PROTACs involve a suite of biochemical and cellular assays to determine their efficacy and mechanism of action.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[3][15]

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

-

Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[15]

-

For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[15]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[15]

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[15]

-

-

SDS-PAGE and Immunoblotting:

-

Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat to denature the proteins.[15]

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[15]

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[15]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]

-

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[17]

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[17]

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[17]

-

Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.[17]

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.[17]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it invaluable for characterizing PROTAC-induced ternary complexes.

-

Binary Interaction Analysis:

-

Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.

-

Flow the PROTAC over the surface at various concentrations to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction.

-

Repeat the process by immobilizing the target protein and flowing the PROTAC over the surface to determine the KD of the PROTAC-target protein interaction.

-

-

Ternary Complex Analysis:

-

Immobilize the E3 ligase on the sensor chip.

-

Inject a pre-incubated mixture of the target protein and the PROTAC at varying concentrations over the surface.

-

The binding of the target protein-PROTAC complex to the immobilized E3 ligase is measured.

-

The cooperativity factor (α) can be calculated by comparing the affinity of the ternary complex to the binary interactions. An α value greater than 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with biomolecular binding events, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation:

-

Prepare highly pure and accurately concentrated solutions of the protein (in the cell) and the PROTAC (in the syringe).

-

Ensure that both solutions are in the same buffer to minimize heat of dilution effects.

-

-

Titration:

-

Perform a series of small, precise injections of the PROTAC solution into the protein solution in the ITC sample cell.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The resulting data is plotted as heat change per injection versus the molar ratio of the reactants.

-

This binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Visualizations of Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for PROTAC development.

Caption: A simplified diagram of the EGFR signaling pathway.

Caption: A simplified diagram of the Androgen Receptor signaling pathway.

Caption: The role of BRD4 in transcriptional activation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. lifesensors.com [lifesensors.com]

- 9. lifesensors.com [lifesensors.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Design and Development of Anticancer Molecules based on PROTAC Technology | Bentham Science [eurekaselect.com]

- 16. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

physical appearance and storage conditions for m-PEG3-CH2CH2COOH.

An In-depth Technical Guide on m-PEG3-CH2CH2COOH and Related Compounds: Physical Appearance and Storage Conditions

For researchers, scientists, and drug development professionals, precise handling and storage of chemical reagents are paramount to ensure experimental reproducibility and maintain compound integrity. This guide provides a detailed overview of the physical appearance and recommended storage conditions for this compound and its closely related analogues, which are commonly used as linkers in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Nomenclature

The nomenclature in the PEG linker field can be ambiguous. The term "this compound" most commonly refers to the compound with the systematic name 2,5,8,11-tetraoxatetradecan-14-oic acid (CAS Number: 67319-28-2). However, it is crucial to verify the specific structure and CAS number from the supplier, as similar compounds with slight variations in the polyethylene glycol (PEG) chain length or the carboxylic acid linker exist.

For clarity, this guide will detail the properties of the primary compound of interest and a closely related structure often found in chemical catalogues.

Physical and Storage Properties of this compound

Systematic Name: 2,5,8,11-tetraoxatetradecan-14-oic acid Common Synonyms: m-PEG4-acid CAS Number: 67319-28-2

This compound is a non-cleavable ADC linker.

Physical Appearance: The compound is typically supplied as a liquid. The color can range from colorless to a light yellow.

Storage and Handling: Proper storage is critical to prevent degradation and ensure the compound's stability over time. Below is a summary of recommended storage conditions based on supplier data sheets.

| Storage Condition | Temperature | Duration | Notes |

| Long-term Storage (Pure) | -20°C | Up to 3 years | Recommended for maintaining integrity |

| Short-term Storage (Pure) | 4°C | Up to 2 years | Suitable for frequent use |

| In Solvent | -80°C | Up to 6 months | For stock solutions |

| In Solvent | -20°C | Up to 1 month | For working solutions |

| Shipping | Ambient | Typically shipped at room temperature |

Physical and Storage Properties of a Closely Related Compound: m-PEG3-CH2COOH

Systematic Name: 2,5,8,11-Tetraoxatridecan-13-oic acid Common Synonyms: m-PEG3-acid CAS Number: 16024-60-5

This PEG-based linker also features a terminal carboxylic acid group for bioconjugation.

Physical Appearance: This compound is also typically a liquid, described as colorless to light yellow. Some suppliers may provide it as a sticky oil or semi-solid.[1]

Storage and Handling: The storage recommendations for this compound are similar, emphasizing cold temperatures to ensure long-term stability.

| Storage Condition | Temperature | Notes |

| General Storage | -20°C | Recommended for long-term storage |

| Alternative Storage | Room Temperature | Keep in a sealed container, away from moisture and light[1] |

| In Solvent | -80°C or -20°C | For solutions in solvents like DMSO |

| Shipping | Ambient | Shipped at room temperature in the continental US |

Experimental Considerations

While detailed experimental protocols are beyond the scope of this guide, it is important to note that the carboxylic acid moiety of these compounds is typically reacted with primary amines on biomolecules in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate.

Logical Workflow for Handling and Storage

Below is a DOT script representation of a logical workflow for the handling and storage of these PEGylated compounds upon receipt.

References

Methodological & Application

Application Notes: Utilizing m-PEG3-CH2CH2COOH for Protein Labeling

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a critical bioconjugation technique used to enhance the therapeutic and diagnostic properties of proteins.[1][2][3] The covalent attachment of PEG chains can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume.[4] This modification leads to several key advantages, including enhanced solubility and stability, prolonged circulatory half-life by reducing renal clearance, and decreased immunogenicity and antigenicity.[1][5][6][7]

m-PEG3-CH2CH2COOH is a monodisperse PEGylation reagent featuring a terminal methoxy group and a carboxylic acid functional group, separated by a three-unit PEG spacer. The carboxylic acid group itself is not reactive towards proteins but can be readily activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated form efficiently reacts with primary amines (—NH₂) present on the N-terminus of a protein and the side chains of lysine residues, forming a stable and covalent amide bond.[2][8] This two-step approach makes this compound a versatile tool for researchers in drug development and proteomics.

Chemical Principle

The labeling process is a two-step procedure:

-

Activation : The terminal carboxylic acid of this compound is first activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester.

-

Conjugation : The resulting m-PEG3-CH2CH2-NHS ester is then introduced to the protein solution. The primary amine groups on the protein surface perform a nucleophilic attack on the NHS ester, displacing the NHS leaving group and forming a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.0).[9]

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the conversion of the carboxyl group to an amine-reactive NHS ester.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

-

Add NHS to the solution, using a 1.1-fold molar excess relative to the PEG reagent. Stir until fully dissolved.

-

Add EDC to the mixture, using a 1.1-fold molar excess relative to the PEG reagent. Note: EDC is moisture sensitive; handle it accordingly.

-

Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C, stirring continuously.

-

The resulting solution containing the activated m-PEG3-CH2CH2-NHS ester can be used immediately for protein conjugation. Note: The NHS-ester is prone to hydrolysis, so immediate use is strongly recommended. Do not prepare stock solutions for long-term storage.[8]

Protocol 2: Conjugation of Activated PEG to a Target Protein

This protocol details the labeling of a protein with the pre-activated m-PEG3-CH2CH2-NHS ester.

Materials:

-

Target protein

-

Activated m-PEG3-CH2CH2-NHS ester solution (from Protocol 1)

-

Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[9] Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.[8]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Purification system: Size-Exclusion Chromatography (SEC) or Dialysis Cassettes (e.g., Slide-A-Lyzer).

Procedure:

-

Protein Preparation : Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.[8]

-

Calculate Reagent Volume : Determine the volume of the activated PEG-NHS ester solution needed to achieve the desired molar excess. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.[9][10] The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling, and should be determined empirically.

-

Conjugation Reaction : Add the calculated volume of the activated PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent (e.g., DMF) should not exceed 10% of the total reaction volume to maintain protein integrity.[9]

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][11]

-

Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes. This will hydrolyze any unreacted PEG-NHS ester.

-

Purification : Remove unreacted PEG reagent and byproducts to obtain the purified PEGylated protein.

-

Size-Exclusion Chromatography (SEC) : This is the preferred method for separating the larger PEGylated protein from smaller, unreacted PEG molecules.

-

Dialysis : Dialyze the reaction mixture against PBS or a suitable storage buffer. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for retaining the protein while allowing small molecules to diffuse out.

-

Characterization and Data Presentation

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL), which is the average number of PEG molecules conjugated per protein molecule.

Common Characterization Techniques:

-

SDS-PAGE : Compare the PEGylated protein to the unmodified protein. Successful PEGylation will result in a visible increase in the apparent molecular weight, appearing as a higher band on the gel.

-

Mass Spectrometry (MS) : Techniques like MALDI-TOF or ESI-MS can provide the exact molecular weight of the conjugate, allowing for a precise calculation of the DOL.[4]

-

Liquid Chromatography (LC) : HPLC or FPLC can be used to assess the purity of the conjugate and separate species with different degrees of PEGylation.[12]

Data Logging and Optimization

Systematically optimizing the reaction conditions is key to achieving the desired degree of labeling. Use a structured table to record experimental parameters and outcomes.

| Experiment ID | Protein Conc. (mg/mL) | PEG:Protein Molar Ratio | Reaction Time (min) | Reaction Temp. (°C) | Degree of Labeling (DOL) | Yield (%) |

| PEG-Pro-001 | 5 | 10:1 | 60 | 22 | 2.1 | 85 |

| PEG-Pro-002 | 5 | 20:1 | 60 | 22 | 4.3 | 82 |

| PEG-Pro-003 | 5 | 50:1 | 60 | 22 | 7.8 | 75 |

| PEG-Pro-004 | 10 | 20:1 | 60 | 4 | 3.5 | 90 |

Benefits of Protein PEGylation

The covalent attachment of PEG chains imparts several beneficial properties that are highly desirable in therapeutic and research applications.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 3. idosi.org [idosi.org]

- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 6. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]

- 7. Pegylation Of A Protein [outsourcedpharma.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Conjugation of m-PEG3-CH2CH2COOH to Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely utilized strategy in pharmaceutical and biotechnological research.[1][2] This modification can enhance the therapeutic properties of molecules by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity.[1][2] This document provides a detailed protocol for the conjugation of methoxy-PEG3-propionic acid (m-PEG3-CH2CH2COOH) to a primary amine-containing molecule using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[3][4]

This "zero-length" crosslinking method activates the terminal carboxylic acid of this compound, enabling it to react efficiently with primary amines to form a stable amide bond.[3][4] The inclusion of a short, discrete PEG linker (dPEG®) like this compound allows for precise control over the linker length and can help to reduce steric hindrance in the final conjugate.[3][5]

Chemical Reaction Pathway

The conjugation process is a two-step reaction. First, the carboxyl group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then stabilized by NHS to form a more stable, amine-reactive NHS ester.[3][4] This activated PEG linker subsequently reacts with a primary amine on the target molecule to form a stable amide linkage.[3]

Caption: EDC/NHS activation and coupling reaction pathway.

Quantitative Data Summary

Successful conjugation is contingent upon several factors, including pH, reaction time, and the molar ratio of reagents. The following tables provide recommended starting conditions and typical ranges for optimization.

Table 1: Recommended Molar Ratios of Reagents

| Reagent | Recommended Molar Excess (relative to the limiting reactant) | Notes |

| This compound | 10- to 50-fold | A molar excess is often used to drive the reaction to completion, especially when the primary amine-containing molecule is valuable.[6] |

| EDC | 1.2- to 1.5-fold (relative to this compound) | Higher concentrations of EDC can sometimes lead to protein precipitation. |

| NHS/Sulfo-NHS | 1.0- to 1.5-fold (relative to EDC) | NHS or its water-soluble analog, Sulfo-NHS, is used to increase the stability of the activated intermediate.[7] |

Table 2: Recommended Reaction Conditions

| Parameter | Activation Step | Coupling Step |

| pH | 4.5 - 6.0[8][7] | 7.2 - 8.5[8][7] |

| Buffer | MES (2-(N-morpholino)ethanesulfonic acid)[7][9] | PBS (Phosphate-Buffered Saline) or Borate Buffer[7] |

| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C |

| Duration | 15 - 30 minutes[8][7] | 1 - 2 hours at room temperature or overnight at 4°C[8] |

Experimental Workflow

The overall workflow for the conjugation of this compound to a primary amine involves reagent preparation, the two-step conjugation reaction, quenching, and finally, purification and characterization of the conjugate.

Caption: Experimental workflow for this compound conjugation.

Experimental Protocols

Materials and Reagents

-

This compound

-

Target molecule with a primary amine (e.g., protein, peptide, antibody)

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[6]

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS[6]

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0[6]

-

Conjugation Buffer: 0.1 M PBS, pH 7.2-8.0[6]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns or dialysis cassettes

-

HPLC system for analysis and purification (optional)

-

Mass spectrometer for characterization (optional)

Protocol 1: Two-Step Aqueous Conjugation

This protocol is recommended to minimize potential side reactions and polymerization, especially when the target molecule also contains carboxyl groups.[9]

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[10]

-

Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[11]

-